molecular formula C18H20N2O B4798885 (4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE

(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE

Cat. No.: B4798885
M. Wt: 280.4 g/mol
InChI Key: HJTAUYCDCSWDJL-UHFFFAOYSA-N
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Description

(4-Allylpiperazino)(2-naphthyl)methanone is a synthetic organic compound featuring a piperazine core substituted with an allyl group at the 4-position and a 2-naphthyl moiety attached via a methanone linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE typically involves a multi-step process. One common method includes the following steps:

    Alkylation: The initial step involves the alkylation of piperazine with allyl bromide to form 4-allylpiperazine.

    Friedel-Crafts Acylation: The next step is the Friedel-Crafts acylation of 2-naphthylmethanone with 4-allylpiperazine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction forms the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the selection of efficient catalysts, reaction conditions, and purification methods to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group in the naphthylmethanone moiety can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the piperazine ring.

Major Products Formed

    Oxidation: Epoxides or aldehydes from the allyl group.

    Reduction: Alcohols from the carbonyl group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For example, the piperazine ring can interact with neurotransmitter receptors, while the naphthyl group can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on the Piperazine Ring

Compound A : 2-(4-Benzyhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime ()

  • Piperazine substituent : Bulky benzhydryl (diphenylmethyl) group.
  • Aromatic group: 4-Fluorophenyl linked via an ethanone O-methyloxime.
  • Key differences: The benzhydryl group in Compound A introduces significant steric hindrance compared to the allyl group in the target compound. Additionally, the O-methyloxime functional group in Compound A differs from the methanone linker in the target, altering polarity and hydrogen-bonding capacity (Compound A: 0 H-bond donors, 5 acceptors vs. target’s inferred 0 donors, 2 acceptors). This may reduce membrane permeability but improve target specificity .

Compound B : (4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)(naphtho[2,1-b]furan-2-yl)methanone ()

  • Piperazine substituent : 3-Chloro-5-(trifluoromethyl)pyridinyl.
  • Aromatic group: Naphthofuran-2-yl linked via methanone.
  • The naphthofuran system in Compound B offers a fused oxygen-containing heterocycle, which may increase metabolic stability compared to the target’s simpler 2-naphthyl group .

Aromatic Group Modifications

Compound C : (2-Chloro-6-methoxy-phenyl)-(4-methyl-piperazin-1-yl)-methanone hydrochloride ()

  • Aromatic group : 2-Chloro-6-methoxyphenyl.
  • Key differences: The chloro and methoxy substituents on the phenyl ring in Compound C introduce polar and steric effects distinct from the target’s unsubstituted 2-naphthyl group. The methoxy group could enhance solubility but reduce lipophilicity, while the chloro atom might influence halogen bonding interactions.

Functional Group Variations

Compound D : (4-Amino-2-(cyclopentylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone ()

  • Core structure: Thiazole ring with cyclopentylamino and dimethoxyphenyl groups.
  • Key differences : Compound D replaces the piperazine ring with a thiazole, significantly altering electronic properties. The dimethoxyphenyl group in Compound D offers two methoxy substituents, which may improve water solubility compared to the target’s naphthyl group. However, the thiazole’s aromaticity and hydrogen-bonding capacity differ from piperazine, impacting target selectivity .

Comparative Data Table

Compound Name Piperazine Substituent Aromatic Group Molecular Weight Functional Groups H-Bond Donors/Acceptors
(4-Allylpiperazino)(2-naphthyl)methanone Allyl 2-Naphthyl ~265 (inferred) Methanone 0/2 (inferred)
Compound A () Benzhydryl 4-Fluorophenyl O-methyloxime 417.50 O-methyloxime, fluorophenyl 0/5
Compound B () 3-Cl-5-CF₃-pyridinyl Naphthofuran-2-yl 459.85 Methanone, Cl, CF₃ 0/4 (inferred)
Compound C () Methyl 2-Cl-6-MeO-phenyl 305.21 Chloro, methoxy 1/3 (inferred)

Properties

IUPAC Name

naphthalen-2-yl-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-2-9-19-10-12-20(13-11-19)18(21)17-8-7-15-5-3-4-6-16(15)14-17/h2-8,14H,1,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTAUYCDCSWDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Copper(I) cyanide
Copper(I) cyanide
(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE
Copper(I) cyanide
Copper(I) cyanide
(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE
Copper(I) cyanide
Copper(I) cyanide
(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE
Copper(I) cyanide
Copper(I) cyanide
(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE
Copper(I) cyanide
Copper(I) cyanide
Copper(I) cyanide
(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE
Copper(I) cyanide
Copper(I) cyanide
(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE

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